N-Nitrososarcosine-d3
Overview
Description
N-Nitroso Sarcosine-d3 is a deuterated form of N-Nitroso Sarcosine, a nitrosamine compound. It is primarily used as an internal standard for the quantification of nitrosamines in various matrices, including food and tobacco products . The compound is of significant interest due to its carcinogenic properties and its presence in smoked and cured meats, as well as tobacco smoke .
Mechanism of Action
Target of Action
N-Nitrososarcosine-d3 is a labeled carcinogen compound . It is primarily used as an internal standard for the quantification of nitroso sarcosine
Mode of Action
It is known that n-nitroso compounds (nocs) are potent carcinogens . They have been found in various sources such as foods, tobacco products, cosmetics, and occupational and environmental sources .
Biochemical Pathways
N-nitroso compounds, including n-nitrososarcosine, have been associated with carcinogenic effects .
Result of Action
This compound is a labeled carcinogen compound . It is anticipated to be a human carcinogen based on sufficient evidence from animal studies . Urinary level of N-Nitrososarcosine has been used as an index of exposure to N-Nitrososarcosine because it was excreted unchanged rapidly and nearly quantitatively in the urine of rats after administration .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, N-nitroso compounds have been found in various environmental sources such as foods, tobacco products, cosmetics, and occupational and environmental sources . These sources can potentially influence the action, efficacy, and stability of this compound.
Biochemical Analysis
Biochemical Properties
N-Nitrososarcosine-d3 is a small molecule with the molecular formula C3H3D3N2O3 . It is intended for use as an internal standard for the quantification of nitrososarcosine by GC- or LC-MS
Cellular Effects
The cellular effects of this compound are not well-documented. It is known that nitrosamines, the class of compounds to which this compound belongs, can have significant effects on cells. They are known to be carcinogenic and can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The electrophiles produced in these simple metabolic pathways, generally catalyzed by cytochrome P450 enzymes, readily alkylate DNA initiating the carcinogenic process .
Temporal Effects in Laboratory Settings
It is known that the isomer ratio of N-Nitrososarcosine is unstable in freshly prepared standard solutions . This suggests that the effects of this compound may also change over time, potentially influencing its stability, degradation, and long-term effects on cellular function.
Dosage Effects in Animal Models
There is limited information available on the dosage effects of this compound in animal models. It is known that dietary administration of N-nitroso sarcosine induces tumors in mice and rats
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Nitroso Sarcosine-d3 is synthesized through the nitrosation of deuterated sarcosine. The reaction typically involves the use of nitrite sources under acidic conditions to facilitate the nitrosation process . The reaction conditions must be carefully controlled to ensure the stability of the deuterated compound and to prevent the formation of unwanted by-products.
Industrial Production Methods
Industrial production of N-Nitroso Sarcosine-d3 involves large-scale nitrosation reactions using deuterated sarcosine and nitrite sources. The process is optimized to achieve high yields and purity of the final product. The use of advanced purification techniques, such as liquid chromatography, is essential to isolate the desired compound from the reaction mixture .
Chemical Reactions Analysis
Types of Reactions
N-Nitroso Sarcosine-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert N-Nitroso Sarcosine-d3 to its amine counterparts.
Substitution: The nitroso group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used to substitute the nitroso group, depending on the desired product.
Major Products Formed
The major products formed from these reactions include deuterated amines, nitroso derivatives, and substituted nitrosamines. The specific products depend on the reaction conditions and the reagents used .
Scientific Research Applications
N-Nitroso Sarcosine-d3 is widely used in scientific research for various applications:
Comparison with Similar Compounds
Similar Compounds
- N-Nitrosodimethylamine (NDMA)
- N-Nitrosopyrrolidine (NPYR)
- N-Nitrosopiperidine (NPIP)
- N-Nitrosothiazolidine (NTHZ)
Uniqueness
N-Nitroso Sarcosine-d3 is unique due to its deuterated form, which provides distinct advantages in analytical applications. The deuterium atoms enhance the stability and detection sensitivity of the compound, making it an ideal internal standard for quantification purposes . Additionally, its specific metabolic pathways and DNA interactions distinguish it from other nitrosamines .
Properties
IUPAC Name |
2-[nitroso(trideuteriomethyl)amino]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N2O3/c1-5(4-8)2-3(6)7/h2H2,1H3,(H,6,7)/i1D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJMPSKKJHVWPBK-FIBGUPNXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)N=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(CC(=O)O)N=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70662154 | |
Record name | [(~2~H_3_)Methyl(nitroso)amino]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70662154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1189871-94-0 | |
Record name | [(~2~H_3_)Methyl(nitroso)amino]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70662154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(Methyl-d3)-N-nitrosoglycine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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